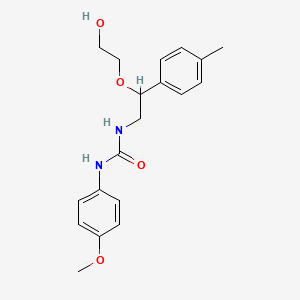

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-14-3-5-15(6-4-14)18(25-12-11-22)13-20-19(23)21-16-7-9-17(24-2)10-8-16/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIMDDJPDIAATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)OC)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea, a compound belonging to the urea class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure includes hydroxyethoxy and tolyl groups attached to a urea moiety, which is crucial for its biological interactions. The chemical formula is , with a molecular weight of approximately 328.41 g/mol.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The hydroxyethoxy group enhances binding to biological macromolecules.

- Hydrogen Bonding : The urea moiety can form hydrogen bonds with target proteins, modulating enzyme or receptor activities.

Antimicrobial Activity

Research indicates that 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus spp. | 62.5 - 125 μM | Disruption of nucleic acid synthesis |

| MRSA | MBIC 62.216 - 124.432 μg/mL | Moderate-to-good antibiofilm activity |

The compound's bactericidal action has been linked to its ability to inhibit biofilm formation, particularly in resistant strains like MRSA .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 - 20 | Induces apoptosis and inhibits proliferation |

| MCF-7 (breast cancer) | 15 - 30 | Cell cycle arrest in the G1 phase |

The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

A series of case studies have highlighted the effectiveness of this compound in both antimicrobial and anticancer applications:

- Antimicrobial Efficacy Study : A study published in MDPI demonstrated that derivatives similar to this compound showed promising results against biofilm-forming bacteria, outperforming standard antibiotics like ciprofloxacin in certain tests .

- Anticancer Research : In vitro studies on HeLa and MCF-7 cells indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis via mitochondrial pathways.

Comparative Analysis with Similar Compounds

The unique arrangement of functional groups in 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(4-methoxyphenyl)urea distinguishes it from similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(p-tolyl)urea | Different substitution on the aromatic ring | Reduced antimicrobial activity |

| 1-(2-(2-Hydroxyethoxy)-2-(m-tolyl)ethyl)-3-(m-tolyl)urea | Variations in hydroxyethoxy positioning | Similar anticancer properties |

These comparisons illustrate how slight modifications can significantly affect biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Urea Derivatives

Key Observations :

- Hydrophilicity : The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to analogs with purely aromatic or alkyl substituents (e.g., tert-butyl in or phenyl in ).

- Aromatic Diversity : The p-tolyl group (methyl-substituted phenyl) offers steric and electronic differences compared to unsubstituted phenyl () or naphthyl (), which may influence receptor binding.

- Synthetic Complexity : The target compound’s bifunctional ethyl chain requires precise regiochemical control during synthesis, similar to carbamate-intermediate strategies used for pyrrole-carbonyl analogs ().

Key Observations :

- Challenges : Introducing the hydroxyethoxy-p-tolyl group may require protecting-group strategies to prevent side reactions, as seen in pyrrole-carbonyl analogs .

Pharmacological and Physicochemical Properties

Table 3: Functional Comparisons

Key Observations :

- TRPC Modulation : The 4-methoxyphenyl group in SKF-96365 () suggests the target compound may interact with ion channels, though experimental validation is needed.

- Solubility vs. Bioactivity : The hydroxyethoxy group may enhance bioavailability compared to more lipophilic analogs (e.g., naphthyl derivatives ), but could reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.